2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole
Overview
Description
The compound “2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is known to be a biologically active scaffold with diverse activities and is found in many natural products .
Scientific Research Applications
Antimicrobial Potential
Compounds similar to the specified indole derivative, such as 1-Phenylethyl,2-methyl,3-ethoxycarbonyl,5(2,5, dimethyl Pyrrole,1-yl) amino carbonyl methoxy Indole, have shown promising antimicrobial properties. These derivatives are synthesized through complex chemical reactions and tested for their effectiveness against various microbial agents (Kalshetty, Gani, & Kalashetti, 2012).
Synthesis of Novel Derivatives
Innovative synthetic pathways have been developed to create novel derivatives of this indole compound. For example, a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized, demonstrating significant antimicrobial activities, indicating the versatility of these indole derivatives in creating potent bioactive compounds (Hublikar et al., 2019).
Development of Bioactive Compounds
Indole derivatives similar to the mentioned compound have been used in the development of bioactive compounds, such as 5-lipoxygenase-activating protein inhibitors. These compounds exhibit strong inhibition of leukotriene synthesis, making them potential candidates for treating conditions like asthma (Hutchinson et al., 2009).
Anticonvulsant Activity
Derivatives based on the pyrrolo[3,4-b]indole framework, which are structurally related to the specified compound, have shown anticonvulsant activity. This highlights the potential therapeutic applications of these compounds in neurological disorders (Sorokina, Alekseeva, Parshin, & Granik, 2007).
Novel Heterocyclic Systems
Research on indole derivatives has led to the discovery of novel heterocyclic systems. For instance, the synthesis of 2-[(3,5-diamino-1H-pyrazol-4-yl)methylidene]indolin-3-ones from reactions with certain indole derivatives showcases the chemical diversity and potential for creating new molecular frameworks with unique properties (Masterova et al., 2009).
Synthesis of Antimicrobial Agents
The synthesis of 1-triazolylethylindole derivatives from indole azides, including compounds structurally similar to the specified indole derivative, has been studied for their antimicrobial activities. These syntheses contribute to the development of new antimicrobial agents (Bhovi & Gadaginamath, 2005).
Development of Anticancer Agents
Indolequinones, closely related to the mentioned compound, have been synthesized and studied for their biological activity, particularly as bioreductive anticancer agents. These studies provide insights into the potential use of indole derivatives in cancer therapy (Cotterill et al., 1994).
properties
IUPAC Name |
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17/h4-11,21,23H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCLJVVBHYOXDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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